

# Resolvin D2 Signaling Through the GPR18/DRV2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Resolvin D2** (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the active resolution of inflammation. Its actions are primarily mediated through the G protein-coupled receptor GPR18, also designated as the **Resolvin D2** receptor (DRV2). The RvD2-GPR18 signaling axis orchestrates a suite of pro-resolving cellular responses, including enhancing macrophage phagocytosis, promoting efferocytosis of apoptotic cells, limiting neutrophil infiltration, and downregulating pro-inflammatory cytokine production. This technical guide provides an in-depth overview of the ligand-receptor interaction, downstream signaling cascades, key cellular functions, and detailed experimental protocols for studying this critical pro-resolving pathway.

## **Ligand-Receptor Interaction: Binding and Potency**

GPR18 was identified as a specific, high-affinity receptor for RvD2 through an unbiased G protein-coupled receptor-β-arrestin–based screening system.[1] This interaction is stereoselective, as other related lipid mediators like RvD1 and RvD3 do not activate GPR18 at similar concentrations.[1] The binding kinetics and functional potency of this interaction have been quantified, demonstrating that RvD2 engages its receptor at sub-nanomolar to low nanomolar concentrations, consistent with its biological activity range.[1][2]

Table 1: Quantitative Analysis of RvD2 and GPR18 Interaction



| Parameter | Description                          | Value          | Cell System                                       | Reference |
|-----------|--------------------------------------|----------------|---------------------------------------------------|-----------|
| Kd        | Dissociation<br>Constant             | ~10 nM         | Recombinant<br>human GPR18 in<br>CHO cells        | [1]       |
| Kd        | Dissociation<br>Constant             | 9.6 ± 0.9 nM   | Recombinant<br>human GPR18 in<br>CHO cells        | [2]       |
| EC50      | Half-maximal effective concentration | ~2.0 x 10-13 M | β-arrestin recruitment in GPR18- expressing cells | [1][2]    |

## The RvD2-GPR18 Signaling Cascade

Activation of GPR18 by RvD2 initiates a complex network of intracellular signaling pathways that collectively drive the pro-resolving phenotype. The receptor couples to multiple G-protein subtypes, including G $\alpha$ s and G $\alpha$ i/o, leading to the modulation of distinct downstream effectors. This suggests the potential for biased agonism, where the receptor can differentially activate signaling pathways.[3][4][5][6] Key downstream events include the modulation of cyclic AMP (cAMP), recruitment of  $\beta$ -arrestin, and the phosphorylation of several critical kinases and transcription factors.[1][3][7]





Click to download full resolution via product page

Caption: RvD2-GPR18 Signaling Pathways.

Table 2: Key Downstream Signaling Events of the RvD2-GPR18 Axis



| Signaling<br>Event        | Description                                                                                      | Modulator/Inhi<br>bitor  | Effect of<br>Inhibitor                                                                     | Reference |
|---------------------------|--------------------------------------------------------------------------------------------------|--------------------------|--------------------------------------------------------------------------------------------|-----------|
| Gαs Coupling              | RvD2 stimulates<br>Gαs, leading to<br>adenylyl cyclase<br>activation.                            | Cholera Toxin<br>(CTX)   | Mimics Gαs<br>activation                                                                   | [3][8]    |
| Gαi/o Coupling            | RvD2 stimulates<br>Gαi/o, leading to<br>adenylyl cyclase<br>inhibition and<br>other effects.     | Pertussis Toxin<br>(PTX) | Blocks Gai/o<br>signaling,<br>attenuating ERK<br>phosphorylation<br>and cell<br>migration. | [4][6]    |
| cAMP Production           | RvD2 stimulation<br>leads to an<br>increase in<br>intracellular<br>cAMP in human<br>macrophages. | GPR18 shRNA              | Abolishes RvD2-<br>stimulated cAMP<br>increase.                                            | [1][3]    |
| β-Arrestin<br>Recruitment | Ligand binding promotes the translocation of β-arrestin to the receptor.                         | -                        | A primary mechanism for GPR18 screening and signaling.                                     | [1]       |
| ERK1/2<br>Phosphorylation | RvD2 enhances<br>the<br>phosphorylation<br>of ERK1/2.                                            | GPR18 Knockout           | Abolishes RvD2-<br>stimulated<br>ERK1/2<br>phosphorylation.                                | [3][7]    |
| STAT3<br>Phosphorylation  | RvD2 enhances<br>the<br>phosphorylation<br>of STAT3.                                             | GPR18 Knockout           | Abolishes RvD2-<br>stimulated<br>STAT3<br>phosphorylation.                                 | [3][7]    |



| CREB<br>Phosphorylation | RvD2 enhances<br>the<br>phosphorylation<br>of CREB.     | GPR18 Knockout | Abolishes RvD2-<br>stimulated CREB<br>phosphorylation. | [3][7] |
|-------------------------|---------------------------------------------------------|----------------|--------------------------------------------------------|--------|
| Akt<br>Phosphorylation  | RvD2 activates<br>the PI3K/Akt<br>signaling<br>pathway. | -              | Implicated in promyogenic effects.                     | [9]    |

# **Pro-Resolving Functions of RvD2-GPR18 Signaling**

The engagement of GPR18 by RvD2 translates into potent, multi-level pro-resolving actions that are critical for restoring tissue homeostasis following inflammation or infection. These actions are consistently abrogated in GPR18-deficient mice or when GPR18 is knocked down, confirming the central role of this receptor in mediating RvD2's effects.[1][3]

Table 3: Summary of Cellular and In Vivo Functions



| Function                 | Description                                                                                                | Quantitative<br>Effect     | Cell/Model<br>System                                          | Reference    |
|--------------------------|------------------------------------------------------------------------------------------------------------|----------------------------|---------------------------------------------------------------|--------------|
| Phagocytosis             | Enhanced engulfment of microbes (e.g., E. coli, S. aureus) by phagocytes.                                  | Dose-dependent<br>increase | Human & Mouse<br>Macrophages                                  | [1][3]       |
| Efferocytosis            | Enhanced clearance of apoptotic polymorphonucle ar neutrophils (PMNs).                                     | >60% increase              | Mouse Peritonitis<br>Model                                    | [1]          |
| Leukocyte<br>Trafficking | Reduction of PMN infiltration into inflamed tissues.                                                       | >50% reduction in PMNs     | Mouse Peritonitis<br>Model                                    | [1][10]      |
| Cytokine<br>Regulation   | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enhancement of anti-inflammatory IL-10. | Significant<br>reduction   | LPS-stimulated<br>Human<br>Monocytes                          | [10][11]     |
| Infection Control        | Increased bacterial clearance and improved survival in sepsis models.                                      | >50% increased<br>survival | Mouse Cecal<br>Ligation and<br>Puncture (CLP)<br>Sepsis Model | [3][10]      |
| Organ Protection         | Amelioration of tissue damage in                                                                           | Reduced plaque necrosis,   | Atherosclerosis<br>& Aging Models                             | [12][13][14] |



various disease decreased models. hepatic fibrosis.

## **Experimental Protocols**

This section provides detailed methodologies for key assays used to characterize the RvD2-GPR18 signaling axis.

# Protocol: β-Arrestin Recruitment Assay (Enzyme Complementation)

This assay quantifies the interaction between GPR18 and  $\beta$ -arrestin upon ligand binding. The DiscoveRx PathHunter assay is a common platform.[1][4]



Click to download full resolution via product page



**Caption:** Workflow for  $\beta$ -Arrestin Recruitment Assay.

#### Methodology:

- Cell Plating: Seed PathHunter CHO-K1 GPR18 β-arrestin cells in a 384-well white, solid-bottom assay plate at a density of 5,000 cells/well and incubate overnight.
- Compound Preparation: Prepare serial dilutions of RvD2 (e.g., 10-14 to 10-8 M) in an appropriate assay buffer.
- Ligand Incubation: Add the diluted RvD2 or vehicle control to the cells. Incubate for 90 minutes at 37°C.
- Signal Detection: Add the PathHunter detection reagent mixture, containing the chemiluminescent substrate, to each well. Incubate for 60 minutes at room temperature.
- Data Acquisition: Measure the chemiluminescent signal using a plate reader.
- Analysis: Normalize the data to the vehicle control and plot the relative luminescence units (RLU) against the logarithm of the RvD2 concentration. Determine the EC50 value using a non-linear regression curve fit.

## **Protocol: Radioligand Binding Assay**

This assay directly measures the binding of radiolabeled RvD2 to GPR18 to determine binding affinity (Kd) and receptor density (Bmax).[1]

#### Methodology:

- Membrane Preparation: Prepare cell membranes from CHO cells overexpressing human GPR18.
- Binding Reaction: In a 96-well plate, incubate a fixed amount of cell membrane protein with increasing concentrations of [3H]-RvD2.
- Non-Specific Binding: For each concentration, run a parallel set of reactions containing a high concentration of unlabeled RvD2 to determine non-specific binding.



- Incubation: Incubate the reactions for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium.
- Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
- Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Analysis: Calculate specific binding by subtracting non-specific binding from total binding.
   Perform Scatchard analysis by plotting the ratio of bound/free radioligand against the concentration of bound radioligand. The Kd is the negative reciprocal of the slope.

## Protocol: Intracellular cAMP Measurement

This protocol measures the modulation of intracellular cAMP levels, a key second messenger, following GPR18 activation.[3]





Click to download full resolution via product page

**Caption:** Workflow for Intracellular cAMP Measurement.

## Methodology:

- Cell Plating: Seed primary macrophages or GPR18-expressing cells in a 96-well plate and allow them to adhere.
- Stimulation: Treat the cells with various concentrations of RvD2 (e.g., 1 pM 10 nM) or vehicle control for 15 minutes at 37°C.



- Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit (e.g., Elite cAMP ELISA Assay kit, eEnzyme).
- ELISA: Perform the competitive enzyme-linked immunosorbent assay according to the manufacturer's instructions. Briefly, the cAMP in the cell lysate competes with a fixed amount of HRP-labeled cAMP for binding to a cAMP-specific antibody coated on the plate.
- Detection: Add the substrate and measure the absorbance at the appropriate wavelength.
   The signal is inversely proportional to the cAMP concentration in the sample.
- Analysis: Calculate the cAMP concentration in each sample by comparing its absorbance to a standard curve generated with known cAMP concentrations.

## **Protocol: Macrophage Phagocytosis Assay**

This functional assay measures the ability of RvD2 to enhance the engulfment of particles by macrophages.[3][12]

#### Methodology:

- Cell Plating: Plate resident peritoneal macrophages or bone marrow-derived macrophages onto a 96-well plate (0.5 x 105 cells/well).
- Ligand Incubation: Incubate the macrophages with RvD2 (e.g., 1 pM 10 nM) or vehicle control for 15 minutes at 37°C.
- Phagocytosis Induction: Add fluorescently labeled particles (e.g., FITC-labeled, serumopsonized E. coli or zymosan particles) to the wells and incubate for 60-90 minutes at 37°C to allow for phagocytosis.
- Quenching: Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of non-internalized particles.
- Data Acquisition: Measure the fluorescence intensity using a plate reader. Alternatively, for microscopy or flow cytometry, wash the cells to remove non-internalized particles and fix them with paraformaldehyde.



 Analysis: Quantify the phagocytic activity by comparing the fluorescence of RvD2-treated cells to vehicle-treated controls. A phagocytic index (e.g., percentage of positive cells multiplied by their mean fluorescence intensity) can be calculated.

## **Conclusion and Therapeutic Outlook**

The **Resolvin D2**-GPR18 signaling axis represents a potent, endogenous pathway for actively resolving inflammation and promoting a return to homeostasis. The detailed mechanisms, involving multiple G-protein coupling and diverse downstream effectors, highlight the sophisticated nature of this pro-resolving system. The ability of RvD2 to enhance microbial clearance while simultaneously dampening excessive inflammation underscores its therapeutic potential. For drug development professionals, targeting the GPR18 receptor with specific agonists could offer a novel therapeutic strategy for a wide range of inflammatory conditions, including sepsis, atherosclerosis, neuroinflammation, and inflammatory organ injury, by harnessing the body's own resolution programs.[2][12][15]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Identification of resolvin D2 receptor mediating resolution of infections and organ protection PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Resolvin D2 receptor axis in infectious inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

## Foundational & Exploratory





- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. The Resolvin D2-GPR18 Axis Enhances Bone Marrow Function and Limits Hepatic Fibrosis in Aging PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The resolvin D2 GPR18 axis is expressed in human coronary atherosclerosis and transduces atheroprotection in apolipoprotein E deficient mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- To cite this document: BenchChem. [Resolvin D2 Signaling Through the GPR18/DRV2 Receptor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033009#resolvin-d2-signaling-through-gpr18-drv2-receptor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com